molecular formula C17H20O8 B1209313 O-Ethylhydroxydihydrofusarubin CAS No. 71725-80-9

O-Ethylhydroxydihydrofusarubin

Cat. No.: B1209313
CAS No.: 71725-80-9
M. Wt: 352.3 g/mol
InChI Key: KOMJHFZXRLRUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Ethylhydroxydihydrofusarubin is a complex organic compound belonging to the class of naphthopyran derivatives. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, an ethoxy group, and a methoxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1H-Naphtho(2,3-c)pyran-5,10-dione derivatives typically involves the reaction of 2-(1-hydroxyalkyl)-1,4-naphthoquinones with pyrrolidino enamines in toluene. This reaction proceeds via a tandem conjugate addition-cyclization sequence, followed by the elimination of pyrrolidine . Another method involves the reaction of 2-hydroxymethyl-1,4-naphthoquinone with morpholino enamines, yielding 3-morpholino-3,4-dihydro-1H-naphtho(2,3-c)pyran-5,10-diones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1H-Naphtho(2,3-c)pyran-5,10-dione derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form quinones.

    Reduction: Reduction reactions can convert quinones back to hydroquinones.

    Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for their potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Naphtho(2,3-c)pyran-5,10-dione derivatives involves their interaction with molecular targets and pathways within biological systems. These compounds can act as inhibitors of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its structure .

Comparison with Similar Compounds

1H-Naphtho(2,3-c)pyran-5,10-dione derivatives can be compared with other naphthopyran derivatives, such as:

Properties

CAS No.

71725-80-9

Molecular Formula

C17H20O8

Molecular Weight

352.3 g/mol

IUPAC Name

3-ethoxy-6,9,10a-trihydroxy-7-methoxy-3-methyl-4,4a-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C17H20O8/c1-4-24-16(2)6-8-13(19)12-11(15(21)17(8,22)7-25-16)9(18)5-10(23-3)14(12)20/h5,8,18,20,22H,4,6-7H2,1-3H3

InChI Key

KOMJHFZXRLRUMH-UHFFFAOYSA-N

SMILES

CCOC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)C

Canonical SMILES

CCOC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)C

Synonyms

O-ethylhydroxydihydrofusarubin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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